molecular formula C15H18O4 B13828959 Cyclohexyl methyl benzene-1,2-dicarboxylate CAS No. 43195-90-0

Cyclohexyl methyl benzene-1,2-dicarboxylate

Cat. No.: B13828959
CAS No.: 43195-90-0
M. Wt: 262.30 g/mol
InChI Key: PFRYPBLKZWQNCG-UHFFFAOYSA-N
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Description

Cyclohexyl methyl benzene-1,2-dicarboxylate is an organic compound with the molecular formula C15H18O4. It is characterized by the presence of a cyclohexyl group, a methyl group, and a benzene ring with two ester functional groups. This compound is known for its unique chemical structure, which includes 20 non-hydrogen bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 aromatic esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl methyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with cyclohexanol and methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification reaction takes place. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl methyl benzene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl methyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The compound’s aromatic ring and cyclohexyl group contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl methyl benzene-1,2-dicarboxylate is unique due to the presence of both cyclohexyl and methyl ester groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Cyclohexyl methyl benzene-1,2-dicarboxylate (also known as cyclohexyl methyl phthalate) is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H14_{14}O4_4
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 117-81-7

Biological Activity Overview

This compound exhibits several biological activities that have been investigated in various studies. Key areas of focus include:

  • Toxicological Effects
    • Studies have shown that phthalates, including this compound, can induce oxidative stress and disrupt endocrine functions. Prolonged exposure has been linked to reproductive toxicity and developmental issues in animal models .
  • Anticancer Properties
    • Research indicates that certain derivatives of dicarboxylates can exhibit anticancer activity. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The IC50_{50} values for these compounds often serve as a benchmark for assessing their potency .
  • Enzyme Inhibition
    • This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, docking studies suggest that the compound may interact with enzymes like MurB in Mycobacterium tuberculosis, indicating a possible role in antimicrobial activity .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and similar compounds:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
AntimicrobialInhibition of MurB enzyme with binding free energy of −11.56 kcal/mol.
ToxicityInduces oxidative stress; linked to reproductive toxicity in animal models.
AnticancerExhibited significant cytotoxic effects against cancer cell lines with IC50_{50} values < 50 μM.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of dicarboxylates, this compound was tested against various cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that at a concentration of 50 μM, the compound inhibited over 50% of cell survival in several lines, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with cellular components and modulate various biochemical pathways:

  • Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and apoptosis.
  • Enzyme Interaction : Binding to specific enzymes can disrupt normal metabolic processes, contributing to its antimicrobial and anticancer effects.

Properties

CAS No.

43195-90-0

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

2-O-cyclohexyl 1-O-methyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C15H18O4/c1-18-14(16)12-9-5-6-10-13(12)15(17)19-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

PFRYPBLKZWQNCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2

Origin of Product

United States

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